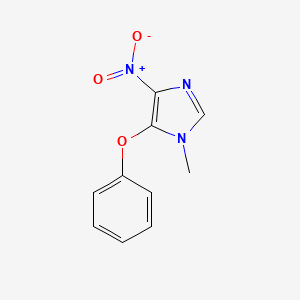

1-Methyl-4-nitro-5-phenoxy-1H-imidazole

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C10H9N3O3 |

|---|---|

Molekulargewicht |

219.20 g/mol |

IUPAC-Name |

1-methyl-4-nitro-5-phenoxyimidazole |

InChI |

InChI=1S/C10H9N3O3/c1-12-7-11-9(13(14)15)10(12)16-8-5-3-2-4-6-8/h2-7H,1H3 |

InChI-Schlüssel |

VMLJJTZTMKBFPE-UHFFFAOYSA-N |

Kanonische SMILES |

CN1C=NC(=C1OC2=CC=CC=C2)[N+](=O)[O-] |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Chemical Transformations of 1 Methyl 4 Nitro 5 Phenoxy 1h Imidazole

General Principles of Imidazole (B134444) Ring Construction Relevant to the 1-Methyl-4-nitro-1H-imidazole Scaffold

The formation of the fundamental 1-methyl-4-nitro-1H-imidazole structure is predicated on two key steps: the construction of the nitro-substituted imidazole ring and the regiocontrolled methylation of a nitrogen atom.

Cyclization Protocols in Nitroimidazole Synthesis

The synthesis of the nitroimidazole core can be achieved through various cyclization strategies. A common approach involves the nitration of a pre-formed imidazole ring. Imidazole itself can be nitrated using a mixture of nitric acid and sulfuric acid to produce 5-nitroimidazole. However, achieving specific substitution patterns often requires building the ring from acyclic precursors, a method that offers greater control over the placement of functional groups prior to cyclization. These methods generally involve the condensation of a 1,2-dicarbonyl compound (or its equivalent), an aldehyde, and ammonia (B1221849), in what is known as the Debus synthesis. Variations of this method allow for the incorporation of substituents that can later be converted to a nitro group or can direct subsequent nitration reactions.

Regioselective N-Alkylation Strategies for Nitroimidazoles

Once a 4(5)-nitroimidazole scaffold is obtained, the introduction of a methyl group on a specific nitrogen atom (N-alkylation) is a critical step that dictates the final isomer of the product. The alkylation of 4(5)-nitroimidazole can result in two different products: 1-methyl-4-nitro-1H-imidazole or 1-methyl-5-nitro-1H-imidazole. The ratio of these isomers is highly dependent on the reaction conditions.

Studies have demonstrated that factors such as the choice of base, solvent, and temperature play a crucial role in directing the regioselectivity of this transformation researchgate.net. For instance, the alkylation of 4-nitroimidazole (B12731) often favors the N-1 position, which would lead to the desired 1-methyl-4-nitro-1H-imidazole scaffold . The reaction conditions can be fine-tuned to maximize the yield of the desired isomer. Heating the reaction, for example to 60°C, has been shown to significantly improve the yields of N-alkylated products .

Table 1: Factors Influencing Regioselective N-Alkylation of Nitroimidazoles

| Parameter | Condition | Effect on Regioselectivity & Yield |

|---|---|---|

| Base | K₂CO₃ vs. KOH | K₂CO₃ often provides better yields compared to KOH in certain solvent systems. |

| Solvent | Acetonitrile, DMF, DMSO | Acetonitrile in the presence of K₂CO₃ can lead to good yields (66-85%) upon heating . |

| Temperature | Room Temp. vs. 60°C | Heating generally improves reaction kinetics and overall product yield . |

| Steric Hindrance | Substituents on imidazole ring | Steric hindrance can influence the site of alkylation, favoring the less hindered nitrogen atom. |

Targeted Synthesis Approaches for 5-Substituted 1-Methyl-4-nitro-1H-imidazoles

The synthesis of the target molecule, 1-methyl-4-nitro-5-phenoxy-1H-imidazole, requires the specific introduction of a phenoxy group at the C5 position. This can be approached via two primary retrosynthetic pathways: either by adding the phenoxy group to a pre-existing 1-methyl-4-nitro-1H-imidazole scaffold or by nitrating a 1-methyl-5-phenoxy-1H-imidazole precursor.

Strategic Introduction of the Phenoxy Moiety

This approach hinges on a nucleophilic aromatic substitution (SNAr) reaction. The nitro group on the imidazole ring is strongly electron-withdrawing, which activates the ring towards attack by nucleophiles. A halogen atom, such as chlorine or bromine, at the C5 position serves as a good leaving group, facilitating the substitution.

The synthetic sequence would be as follows:

Synthesis of a 5-halo-1-methyl-4-nitro-1H-imidazole intermediate. This key precursor can be synthesized from 1-methylimidazole through halogenation followed by nitration, or from a halo-nitroimidazole via N-methylation.

Nucleophilic Aromatic Substitution. The 5-halo intermediate is then treated with a phenoxide nucleophile, typically generated by reacting phenol with a suitable base like sodium hydride or potassium carbonate. The phenoxide ion attacks the electron-deficient C5 carbon, displacing the halide and forming the desired C-O bond.

While direct experimental details for the synthesis of this compound are not widely documented, the principle is well-established for other nucleophiles. Studies on halogenoimidazoles confirm that N-protected 5-bromo-4-nitroimidazoles readily undergo substitution at the 5-position with various nucleophiles rsc.org. This reactivity pattern strongly supports the viability of using a phenoxide to synthesize the target compound.

Nitration Pathways for 1-Methyl-5-phenoxy-1H-imidazole Precursors

An alternative strategy involves introducing the nitro group as the final step. This pathway requires the synthesis of a 1-methyl-5-phenoxy-1H-imidazole precursor, which would then be subjected to nitration.

The synthesis of the precursor could potentially be achieved by constructing the imidazole ring with the phenoxy group already in place or by adding it to a 1-methyl-imidazole scaffold that has a suitable leaving group at the C5 position. However, this precursor would then need to be nitrated. The conditions for nitration (e.g., using a mixture of nitric and sulfuric acids) would need to be carefully controlled. The phenoxy group is an activating group, which could lead to nitration on the phenyl ring in addition to, or instead of, the desired nitration on the imidazole ring. Furthermore, the conditions required for nitrating the imidazole ring are often harsh and could potentially cleave the ether linkage of the phenoxy group. The nitration of 1-methylimidazole itself has been shown to yield 1-methyl-4,5-dinitroimidazole (B100128) under certain conditions, highlighting the challenge of achieving selective mono-nitration at the C4 position in the presence of a C5-phenoxy group researchgate.net.

Optimization of Reaction Conditions and Yield Enhancement

For the most plausible synthetic route—nucleophilic aromatic substitution on a 5-halo-1-methyl-4-nitro-1H-imidazole intermediate—optimization of several parameters would be critical to maximize the yield and purity of the final product.

Choice of Base and Solvent: The generation of the phenoxide nucleophile requires a base. The choice of base (e.g., NaH, K₂CO₃, t-BuOK) and solvent (e.g., THF, DMF, DMSO) can significantly impact the reaction rate and the solubility of the reactants. Anhydrous polar aprotic solvents like DMF or DMSO are often effective for SNAr reactions as they solvate the cation of the phenoxide salt, increasing the nucleophilicity of the phenoxide anion.

Temperature and Reaction Time: SNAr reactions are often accelerated by heating. The optimal temperature would need to be determined experimentally to ensure a reasonable reaction rate without promoting decomposition or side reactions. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is essential to determine the optimal reaction time.

Nature of the Leaving Group: The reactivity of the 5-halo precursor follows the general trend for leaving group ability in SNAr reactions (F > Cl > Br > I, though other factors can influence this). While 5-chloro or 5-bromo derivatives are common starting materials, the choice of halogen can affect the required reaction conditions.

Table 2: Potential Parameters for Optimization of Phenoxy Group Introduction

| Parameter | Variable | Rationale for Optimization |

|---|---|---|

| Nucleophile | Sodium Phenoxide vs. Potassium Phenoxide | The counter-ion can affect solubility and reactivity. |

| Solvent | THF, DMF, DMSO, Acetonitrile | Affects reactant solubility and reaction rate. |

| Temperature | Room Temperature to Reflux | Balances reaction rate against potential for side reactions and decomposition. |

| Base (for in situ generation) | K₂CO₃, Cs₂CO₃, NaH | Strength and solubility of the base can influence the rate of phenoxide formation. |

| Leaving Group | -Cl, -Br | Affects the electrophilicity of the C5 position and the reaction kinetics. |

By systematically varying these conditions, a robust and high-yielding synthesis for this compound can be developed, providing efficient access to this specifically functionalized heterocyclic compound.

Influence of Solvents and Bases in Derivatization

The choice of solvent and base is a critical factor in the derivatization of nitroimidazoles, significantly impacting reaction yields and efficiency. Research into the N-alkylation of 4-nitroimidazole and 5-nitroimidazole, precursors and structural analogs to the target compound, reveals distinct patterns.

Alkylation reactions conducted in acetonitrile with potassium carbonate (K2CO3) as the base have been shown to produce N-alkylated imidazole derivatives in good yields, ranging from 66-85%. researchgate.net This combination has been noted as being more effective compared to other conditions, such as using potassium hydroxide (KOH) or solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF). researchgate.net For instance, the yield of certain alkylation reactions in acetonitrile with K2CO3 reached 40%, whereas with KOH under similar conditions, the yield did not surpass 28%. researchgate.net

The general procedure for such syntheses involves dissolving the nitroimidazole in a solvent like DMSO or DMF, followed by the addition of a base such as K2CO3 or KOH. After a brief period of stirring, the alkylating agent is introduced to proceed with the reaction. The use of DMSO and a 1:1 water/DMSO mixture has also been documented, with the latter providing a 72% yield in a specific coupling reaction. acs.org

Table 1: Effect of Solvent and Base on N-Alkylation Yield of Nitroimidazoles

| Solvent | Base | Yield (%) | Reference |

|---|---|---|---|

| Acetonitrile | K2CO3 | 66-85 | researchgate.net |

| Acetonitrile | KOH | < 28 | researchgate.net |

| DMSO | K2CO3 / KOH | Variable | researchgate.net |

| DMF | K2CO3 / KOH | Variable | researchgate.net |

| DMSO/Water (1:1) | Not Specified | 72 | acs.org |

Temperature Effects on Reaction Kinetics and Selectivity

For the alkylation of 4-nitroimidazole and 5-nitroimidazole, heating the reaction mixture to 60°C markedly enhanced the yields of the N-alkylated products under various conditions. researchgate.net At room temperature, the yields are observed to be lower. The increase in temperature also influences the reaction kinetics, with reaction times typically ranging from one to three hours at elevated temperatures. In the context of nitration reactions to form dinitroimidazole derivatives, temperatures can be much higher, with reactions carried out at 80°C or even 120°C depending on the desired outcome and reagents used. researchgate.net For instance, reacting 1-methyl-4-nitroimidazole (B145534) with a specific nitrating mixture at 120°C for 2.5 hours yielded 1-methyl-4,5-dinitroimidazole. researchgate.net

Table 2: Influence of Temperature on Nitroimidazole Reactions

| Reaction Type | Starting Material | Temperature (°C) | Outcome | Reference |

|---|---|---|---|---|

| N-Alkylation | 4 & 5-Nitroimidazole | Room Temperature | Low yield | |

| N-Alkylation | 4 & 5-Nitroimidazole | 60 | Markedly improved yields (66-85%) | researchgate.net |

| Nitration | 1-Methyl-4-nitroimidazole | 120 | Formation of 1-methyl-4,5-dinitroimidazole (64% yield) | researchgate.net |

Spectroscopic and Structural Elucidation of Synthesized Compounds

The structural confirmation of newly synthesized imidazole derivatives relies heavily on modern spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry are indispensable tools for assigning the correct structure and confirming the molecular weight of the target compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Both proton (¹H) and carbon-13 (¹³C) NMR spectroscopy are fundamental for the structural elucidation of nitroimidazole derivatives. These techniques provide detailed information about the chemical environment of individual atoms within the molecule, allowing for unambiguous structural assignment. researchgate.net

In the ¹H NMR spectra of imidazole derivatives, characteristic signals for the imidazole ring protons can be observed. For example, the spectrum of a crude 1-(n-octyl)imidazole product revealed the presence of unreacted imidazole, which was subsequently removed through a washing process. rsc.org

¹³C NMR spectroscopy is particularly sensitive to the substitution pattern on the imidazole ring. The chemical shifts of the carbon atoms in the imidazole ring are influenced by the nature of the substituent. For example, in a series of 5-nitroimidazole derivatives, the chemical shift of the C4 carbon varied significantly depending on the attached alkylating agent, ranging from 119.45 ppm for the non-alkylated parent compound to 134.5 ppm for a derivative with a bromoacetophenone group. Similarly, the C5 carbon's chemical shift is also sensitive to the substituent. This sensitivity allows for precise determination of where derivatization has occurred.

Table 3: Representative ¹³C NMR Chemical Shifts (δ, ppm) for C4 Carbon in 5-Nitroimidazole Derivatives

| Substituent at N-1 | C4 Chemical Shift (ppm) | Reference |

|---|---|---|

| H | 119.45 | |

| CH2CO2C2H5 | 122.13 | |

| CH2=CH-CH2 | 130.9 | |

| Ph-CO-CH2 | 134.50 |

Mass Spectrometry for Molecular Weight Confirmation

Mass spectrometry is a primary technique used to confirm the molecular weight of synthesized compounds. By ionizing the molecule and measuring its mass-to-charge ratio (m/z), it provides direct evidence of the compound's elemental composition and molar mass.

For novel synthesized imidazole derivatives, mass spectra often show a peak corresponding to the molecular ion plus one proton (M+1), which serves to confirm the molecular formula. researchgate.net The electron ionization mass spectrum for a related compound, 4-Methyl-5-nitro-1H-imidazole, is available in the NIST Mass Spectrometry Data Center, providing a reference for the fragmentation patterns and molecular ion peak expected for such structures. nist.gov This data is crucial for verifying that the intended chemical transformation has occurred and that the product has the correct molecular weight. nih.gov

Chemical Reactivity and Derivatization Strategies for the 1 Methyl 4 Nitro 5 Phenoxy 1h Imidazole Framework

Reactivity of the Nitro Group: Reduction and Functionalization Pathways

The nitro group is a dominant feature of the molecule, significantly influencing its electronic properties and reactivity. A primary pathway for its transformation is reduction, which can lead to a variety of functional groups with different chemical and biological properties.

The reduction of the nitro group on nitroimidazole scaffolds is a well-established method for functionalization. nih.gov It is believed that the biological activity of many 5-nitroimidazole drugs is triggered by the reduction of this nitro group, forming an active species with a nitrogen functionality of an intermediate oxidation state. nih.gov This reductive bioactivation can generate reactive intermediates, including nitric oxide (NO) or related reactive nitrogen species, which are often responsible for the compound's therapeutic effects. nih.gov

Under controlled laboratory conditions, the nitro group can be reduced to a nitroso group or further to an amino group. The resulting amino-imidazole derivative is a versatile intermediate that can undergo a wide range of subsequent reactions, including diazotization, acylation, and alkylation, allowing for the introduction of diverse substituents. For example, studies on related nitroimidazoles have shown that the reduction of the nitro group is a key activation step. nih.gov

Interactive Table:

Table 1: Potential Products from Nitro Group Reduction| Starting Material | Reagent/Condition | Product | Functional Group Transformation |

| 1-Methyl-4-nitro-5-phenoxy-1H-imidazole | Mild reducing agent (e.g., SnCl2/HCl) | 1-Methyl-4-nitroso-5-phenoxy-1H-imidazole | -NO2 → -NO |

| This compound | Strong reducing agent (e.g., H2, Pd/C) | 4-Amino-1-methyl-5-phenoxy-1H-imidazole | -NO2 → -NH2 |

These transformations highlight that the nitro group is not merely a passive component but an active site for derivatization, enabling the synthesis of a broad library of analogues for structure-activity relationship studies.

Chemical Transformations Involving the Phenoxy Substituent

The phenoxy group at the 5-position of the imidazole (B134444) ring offers another avenue for chemical modification. The ether linkage connecting the phenyl and imidazole rings can be a target for cleavage under specific conditions, although it is generally stable.

Alternatively, nucleophilic aromatic substitution (SNAr) could potentially displace the phenoxy group itself, particularly if the imidazole ring is further activated by additional electron-withdrawing groups. This would allow for the introduction of a variety of nucleophiles at the C5 position, including alkoxides, thiolates, and amines, thereby creating a diverse set of new derivatives.

Electrophilic and Nucleophilic Reactivity of the Imidazole Ring System

The imidazole ring in this compound is electron-deficient due to the powerful electron-withdrawing effect of the 4-nitro group. This deactivation makes the ring system generally resistant to electrophilic attack. masterorganicchemistry.com Reactions such as nitration or halogenation on the imidazole ring are unlikely to occur under standard conditions. Any potential electrophilic substitution would likely require harsh conditions and may lead to degradation of the molecule.

Conversely, the electron-deficient nature of the ring makes it susceptible to nucleophilic attack. Nucleophilic aromatic substitution could potentially occur, with the nitro group being a possible leaving group, although this is less common for nitro groups on five-membered rings compared to six-membered rings. More likely, nucleophilic attack could target the carbon atom bearing the phenoxy group, leading to its displacement as mentioned in the previous section.

Furthermore, the presence of the nitro group can acidify the C2 proton of the imidazole ring, making it susceptible to deprotonation by a strong base. The resulting carbanion could then react with various electrophiles, providing a pathway for functionalization at the C2 position.

Interactive Table:

Table 2: Predicted Reactivity of the Imidazole Ring| Reaction Type | Position | Predicted Reactivity | Rationale |

| Electrophilic Aromatic Substitution | C2 | Very Low | Strong deactivation by the -NO2 group. masterorganicchemistry.com |

| Nucleophilic Aromatic Substitution | C4 or C5 | Moderate | Electron-deficient ring susceptible to attack; potential for displacement of -NO2 or -OPh groups. |

| Deprotonation/Functionalization | C2 | Possible with strong base | Acidification of C2-H by the adjacent nitro group. |

Structure Activity Relationship Sar Investigations of 1 Methyl 4 Nitro 5 Phenoxy 1h Imidazole Analogues

Correlative Analysis of 5-Substituent Modifications and In Vitro Biological Effects

The substitution pattern on the imidazole (B134444) ring is a critical determinant of the biological activity of nitroimidazole derivatives. In the case of 1-methyl-4-nitro-1H-imidazole scaffolds, modifications at the 5-position have been systematically evaluated to understand their impact on therapeutic efficacy. Research into 5-aryl-1-methyl-4-nitroimidazoles, which are structurally analogous to 1-methyl-4-nitro-5-phenoxy-1H-imidazole, demonstrates a clear correlation between the nature of the substituent on the aromatic ring at the 5-position and the resulting in vitro antiparasitic activity. mdpi.com

A study involving the synthesis of various 5-aryl-1-methyl-4-nitroimidazoles via Suzuki coupling revealed that electronic and steric modifications to the aryl group significantly modulate potency against Entamoeba histolytica and Giardia intestinalis. mdpi.com For instance, the introduction of an electron-withdrawing chlorine atom on the phenyl ring at the meta-position, as seen in 5-(3-chlorophenyl)-1-methyl-4-nitro-1H-imidazole (5f), resulted in a twofold increase in activity compared to the standard drug, metronidazole (B1676534). mdpi.com Conversely, other substitutions on the phenyl ring led to a range of activities, highlighting the sensitivity of the biological effect to the chemical nature of the 5-substituent. mdpi.com The unsubstituted 1-methyl-4-nitro-5-phenyl-1H-imidazole (5a) also showed potent activity. mdpi.com These findings underscore the importance of the 5-position in tuning the biological profile of 4-nitroimidazole (B12731) compounds.

The following table summarizes the in vitro activity of several 5-aryl-1-methyl-4-nitroimidazole analogues against parasitic protozoa.

Table 1: In Vitro Antiparasitic Activity of 5-Aryl-1-methyl-4-nitroimidazole Analogues

| Compound | 5-Aryl Substituent (R) | IC₅₀ vs. E. histolytica & G. intestinalis (µM/mL) mdpi.com |

|---|---|---|

| 5a | Phenyl | 1.72 |

| 5b | 4-Methylphenyl | 3.81 |

| 5c | 4-Methoxyphenyl | 4.43 |

| 5d | 4-Fluorophenyl | 2.91 |

| 5e | 4-Chlorophenyl | 3.10 |

| 5f | 3-Chlorophenyl | 1.47 |

| Metronidazole (Reference) | - | 2.89 |

Mechanistic Implications of the Nitro Functionality in Imidazole Derivatives

The nitro group is a defining feature of the nitroimidazole class and is indispensable for their biological activity. nih.govresearchgate.net These compounds function as prodrugs, meaning they are administered in an inactive form and require metabolic activation within the target cell to exert their therapeutic effect. nih.govnih.gov The electron-withdrawing nature of the nitro group is a key chemical property that facilitates this activation process. ontosight.aisvedbergopen.com The entire mechanism of action hinges on the reduction of this nitro moiety. nih.govnih.gov

This bioactivation is a reductive process that occurs preferentially in anaerobic or hypoxic environments, such as those found in anaerobic bacteria and certain tumor cells. nih.gov The antimicrobial and cytotoxic effects of nitroimidazoles are directly dependent on the enzymatic reduction of the nitro group to highly reactive intermediates. humanjournals.com Therefore, the nitro group can be considered a pharmacophore that is essential for the compound's function, but its activation is context-dependent, relying on the specific enzymatic machinery and oxygen-deprived conditions of the target cells. nih.gov

The conversion of the nitro group is the crucial step that transforms the stable prodrug into a cytotoxic agent. This reduction is typically carried out by type I or type II nitroreductase enzymes, which use cellular reducing equivalents like NADH or NADPH. nih.govsvedbergopen.comnih.gov The process involves the transfer of electrons to the nitro group, leading to the formation of a short-lived nitro anion radical (NO₂⁻). nih.govhumanjournals.com

This radical and subsequent reduction products, such as nitroso and hydroxylamine (B1172632) derivatives, are highly reactive. nih.govhumanjournals.com These toxic intermediates are the ultimate effectors of the drug's activity. They can interact with and cause damage to a variety of critical cellular macromolecules. nih.gov A primary mechanism of cytotoxicity involves the covalent binding of these reduced nitro species to DNA, resulting in DNA strand breakage, destabilization of the helical structure, and ultimately, cell death. nih.govnih.govhumanjournals.com This interaction with DNA is a key event that inhibits essential cellular processes and accounts for the potent activity of this class of compounds. nih.govresearchgate.net

Comparative SAR Analysis with Related Nitroimidazole Scaffolds

The biological activity and structure-activity relationships of nitroimidazoles are profoundly influenced by the position of the nitro group on the imidazole ring. The three main scaffolds—2-, 4-, and 5-nitroimidazoles—exhibit distinct biological profiles and respond differently to structural modifications.

5-Nitroimidazoles , exemplified by metronidazole, are primarily active against anaerobic microbes. nih.gov A key SAR finding for this class is that the addition of a lipophilic side chain, similar to those that confer aerobic activity in 4-nitroimidazoles, fails to induce activity under aerobic conditions. nih.govresearchgate.net Their efficacy is almost exclusively linked to anaerobic environments where the nitro group can be efficiently reduced. nih.gov

4-Nitroimidazoles , such as the experimental drug PA-824, represent a significant advancement as they can exhibit potent activity against microorganisms under both aerobic and anaerobic conditions. nih.govresearchgate.net For this class, the key determinants for aerobic activity include not only the 4-nitro position but also specific structural features like a bicyclic oxazine (B8389632) ring and a lipophilic ether side chain. nih.govresearchgate.net Removal of this lipophilic tail results in a complete loss of both aerobic and anaerobic activity. nih.gov This marks a clear distinction in the SAR between the 4- and 5-nitroimidazole series. nih.gov

2-Nitroimidazoles , such as the natural product Azomycin, were the first of this class to be discovered. nih.gov Like other nitroimidazoles, their mechanism involves the reductive activation of the nitro group to generate reactive intermediates that damage cellular components. nih.gov

The following table provides a comparative summary of the key SAR features for different nitroimidazole scaffolds.

Table 2: Comparative SAR Features of Nitroimidazole Scaffolds

| Scaffold | Example Compound | Key SAR Characteristics |

|---|---|---|

| 2-Nitroimidazole | Azomycin | - The original nitroimidazole scaffold; activity relies on reductive activation of the 2-nitro group. nih.gov |

| 4-Nitroimidazole | PA-824 | - Can be active under both aerobic and anaerobic conditions. nih.govresearchgate.net |

| 5-Nitroimidazole | Metronidazole | - Primarily active only under anaerobic conditions. nih.gov |

Computational and Theoretical Studies Applied to 1 Methyl 4 Nitro 5 Phenoxy 1h Imidazole

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) Applications in Nitroimidazole Research

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is frequently employed in the study of nitroaromatic compounds to calculate optimized geometries, vibrational frequencies, and electronic properties like Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. These calculations help in understanding the reactivity and potential applications of compounds. While DFT has been applied to analyze other nitroimidazoles, specific research detailing its use for 1-Methyl-4-nitro-5-phenoxy-1H-imidazole is absent from the current body of scientific work.

Prediction of Spectroscopic Properties and Conformational Landscapes

Theoretical calculations are also invaluable for predicting spectroscopic data (such as NMR, IR, and UV-Vis spectra) and exploring the conformational possibilities of a molecule. By calculating the energies of different spatial arrangements of the atoms, researchers can identify the most stable conformers and understand the molecule's flexibility. This type of detailed conformational analysis and spectroscopic prediction for this compound has not been reported.

Advanced Computational Methodologies for Understanding Molecular Behavior

Beyond standard DFT and molecular modeling, more advanced computational methods can provide deeper insights into complex molecular behaviors, such as reaction dynamics and excited-state properties. The application of these advanced techniques is typically preceded by foundational computational studies. As the foundational research on this compound is not available, studies employing these more sophisticated methodologies have not been undertaken.

In Vitro Biological Assessment Methodologies for Nitroimidazole Derivatives

Microbiological Assays for Inhibition of Proliferation

Microbiological assays are fundamental in the initial screening of nitroimidazole derivatives to determine their antimicrobial spectrum and potency. These assays measure the ability of a compound to inhibit the growth and proliferation of various microorganisms. The primary method used is the determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Evaluation against Gram-Positive Microorganisms

The assessment of nitroimidazole derivatives against Gram-positive bacteria is crucial, as this group includes significant human pathogens. Standard laboratory strains are used to ensure reproducibility and comparability of data. While specific data for 1-Methyl-4-nitro-5-phenoxy-1H-imidazole is not detailed in the available literature, studies on other nitroimidazoles provide a framework for these evaluations. For instance, various 5-nitroimidazole derivatives have demonstrated activity against Gram-positive bacteria such as Staphylococcus epidermidis and Corynebacterium diphtheria researchgate.net. The evaluation typically involves broth microdilution or agar dilution methods following established protocols.

Table 1: Example of Antimicrobial Activity of a 5-Nitroimidazole Derivative against Gram-Positive Bacteria This table presents illustrative data for related compounds to demonstrate the methodology, as specific data for this compound was not found in the searched literature.

| Compound | Organism | MIC (μg/mL) |

|---|---|---|

| Derivative 2 | Corynebacterium diphtheria | 12.5 |

| Derivative 3 | Staphylococcus epidermidis | 6.25 |

Source: Adapted from studies on 5-nitroimidazole derivatives researchgate.net.

Evaluation against Gram-Negative Microorganisms, including Specific Pathogens

Similarly, the activity against Gram-negative bacteria is a key indicator of a compound's potential utility. This group of bacteria, which includes pathogens like Escherichia coli and Klebsiella pneumoniae, possesses an outer membrane that can prevent the entry of antimicrobial agents, making them challenging targets. Studies on related compounds, such as 2-[(1-methyl-4-nitro-1H-imidazol-5-yl)sulfonyl]-1,3,4-thiadiazole derivatives, have shown activity against these types of pathogens nih.gov. The MIC values are determined using similar standardized microbiological techniques to quantify potency nih.gov.

Table 2: Example of Antimicrobial Activity of 1-Methyl-4-nitro-1H-imidazole Derivatives against Gram-Negative Bacteria This table presents illustrative data for related compounds to demonstrate the methodology, as specific data for this compound was not found in the searched literature.

| Compound | Organism | MIC (μM) |

|---|---|---|

| Derivative 56b | K. pneumoniae | 41 |

| Derivative 56b | E. coli | 41 |

| Derivative 56c | K. pneumoniae | 80 |

Source: Adapted from studies on 2-[(1-methyl-4-nitro-1H-imidazol-5-yl)sulfonyl]-1,3,4-thiadiazole derivatives nih.gov.

Cell-Based Assays for Investigating Cellular Responses

Following microbiological screening, cell-based assays are employed to investigate the effects of nitroimidazole compounds on eukaryotic cells. These assays are essential for determining cytotoxicity, which is a crucial parameter for any potential therapeutic agent, and for elucidating the compound's mechanism of action, such as its effects on DNA synthesis and the induction of programmed cell death (apoptosis).

Cytotoxicity Screening in Various Cell Lines

Cytotoxicity screening is performed to measure the concentration at which a compound is toxic to cells. This is often expressed as the IC50 value, which is the concentration of a drug that is required for 50% inhibition of cell viability in vitro. A variety of human cancer cell lines are typically used to assess the compound's potential as an anticancer agent and to determine its selectivity. For example, studies on other novel imidazole (B134444) derivatives have evaluated cytotoxicity against cell lines such as HCT116 (colorectal cancer) and SW480 (colorectal cancer), revealing potent inhibitory activities with IC50 values in the low micromolar range epa.gov.

Table 3: Example of Cytotoxicity of an Imidazole Derivative in Human Cancer Cell Lines This table presents illustrative data for a related compound to demonstrate the methodology, as specific data for this compound was not found in the searched literature.

| Compound | Cell Line | Cell Type | IC50 (μM) |

|---|---|---|---|

| IPM714 | HCT116 | Colorectal Carcinoma | 1.74 |

Source: Adapted from studies on a 1H-imidazole [4,5-f] nih.govacs.org phenanthroline derivative epa.gov.

Assessment of DNA Synthesis Perturbations

Nitroimidazole compounds are known to interfere with cellular processes, including DNA synthesis, often through the generation of reactive intermediates that can cause DNA damage nih.gov. The effect of a compound on DNA synthesis can be investigated using techniques such as flow cytometry to analyze the cell cycle distribution. A compound that perturbs DNA synthesis may cause cells to accumulate in a specific phase of the cell cycle (e.g., G1, S, or G2/M). For example, analysis of other imidazole derivatives has shown an ability to arrest the cell cycle in the S phase, indicating an interference with DNA replication epa.gov. DNA strand breaks, a direct measure of DNA damage, can be quantified using methods like the comet assay nih.gov.

Detection of Apoptotic Pathways and Cellular Integrity Markers

A key mechanism by which many cytotoxic agents kill cancer cells is through the induction of apoptosis. The investigation into whether a compound like this compound induces apoptosis is a critical component of its characterization. Studies on model nitroimidazole compounds, such as 1-methyl-2-nitroimidazole, have shown that these molecules can induce dose-dependent apoptosis nih.gov.

Several methods are used to detect apoptosis:

Morphological Changes: Fluorescence microscopy can be used to observe characteristic apoptotic features, such as cell shrinkage, chromatin condensation (pyknosis), and the formation of apoptotic bodies nih.gov.

DNA Fragmentation: A hallmark of late-stage apoptosis is the cleavage of DNA into a characteristic "ladder" pattern, which can be visualized using gel electrophoresis nih.gov.

Flow Cytometry: Assays using markers like Annexin V (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptosis) and propidium iodide (a DNA stain that enters non-viable cells) can quantify the percentage of apoptotic and necrotic cells in a population.

These analyses provide a comprehensive picture of a compound's interaction with cellular machinery and its potential as a cytotoxic agent.

Future Perspectives and Emerging Avenues in 1 Methyl 4 Nitro 5 Phenoxy 1h Imidazole Research

Deepening Mechanistic Understanding of Biological Interactions

The biological activity of nitroimidazoles is intrinsically linked to the chemical reactivity of the nitro group. nih.gov These compounds typically function as prodrugs that require bioactivation to exert their effects. nih.govresearchgate.net A deeper understanding of this process at the molecular level is crucial for designing more effective and selective agents.

The generally accepted mechanism involves the following steps:

Cellular Uptake: The nitroimidazole compound enters the target cell, often via passive diffusion. nih.gov

Reductive Activation: Inside the cell, particularly under the low-oxygen (hypoxic) conditions characteristic of anaerobic bacteria, protozoa, and some tumor microenvironments, the nitro group (-NO2) is enzymatically reduced. nih.gov This reduction is often carried out by nitroreductase enzymes, such as the deazaflavin-dependent nitroreductase (Ddn) found in Mycobacterium tuberculosis. nih.govnih.gov

Generation of Reactive Species: The reduction process generates highly reactive cytotoxic intermediates, including a nitro radical anion and other reactive nitrogen species. nih.govniscpr.res.in

Cellular Damage: These reactive intermediates can covalently bind to and damage critical cellular macromolecules, most notably DNA, leading to strand breaks and cell death. nih.govresearchgate.netnih.gov

For 1-Methyl-4-nitro-5-phenoxy-1H-imidazole, the electron-withdrawing nature of the 4-nitro group is the key driver of this mechanism. Future research will likely focus on identifying the specific nitroreductases that activate this compound and characterizing the precise nature of the DNA adducts formed. Studies correlating the compound's redox potential with its biological activity will further elucidate its structure-activity relationship, confirming that the efficiency of its cytotoxic action is directly related to the ease of reduction of the nitro group. nih.gov

Exploration of Novel Reaction Pathways and Derivatization Opportunities

The chemical scaffold of this compound offers multiple sites for modification, allowing for the synthesis of a diverse library of derivatives with potentially enhanced or novel properties. Exploring new reaction pathways is key to accessing this chemical diversity.

Key derivatization opportunities include:

Substitution at the C5 Position: The phenoxy group at the C5 position is a prime target for nucleophilic aromatic substitution (SNAr). Research on related compounds like 1-methyl-4,5-dinitroimidazole (B100128) has shown that a group at the C5 position can be displaced by various nucleophiles, such as ammonia (B1221849) or sodium azide. researchgate.net This suggests that the phenoxy moiety could be replaced with other functional groups (e.g., different aryloxy, alkoxy, amino, or thioether groups) to modulate the compound's steric and electronic properties.

Modification of the N1-Substituent: The methyl group at the N1 position can be varied through regioselective N-alkylation of a 4-nitro-5-phenoxy-1H-imidazole precursor. researchgate.net Introducing larger, smaller, or more functionalized alkyl chains could significantly impact the compound's solubility, membrane permeability, and interactions with biological targets.

Reduction of the Nitro Group: The nitro group itself can be chemically reduced to an amino group. This new amino functionality can then serve as a synthetic handle for a wide range of subsequent reactions, such as acylation or alkylation, to create entirely new classes of derivatives.

Table 2: Potential Derivatization Sites on this compound

| Position | Type of Reaction | Potential New Groups | Purpose |

|---|---|---|---|

| C5 | Nucleophilic Aromatic Substitution (SNAr) | -OR', -SR', -NR'R'' | Modulate electronic properties, steric bulk, and target interactions. |

| N1 | N-Alkylation (on precursor) | -CH2CH3, -CH2Ph, -(CH2)nOH | Alter solubility, lipophilicity, and pharmacokinetic profile. |

| Phenoxy Ring | Electrophilic Aromatic Substitution | -Cl, -Br, -NO2, -CH3 | Fine-tune electronic effects and steric profile. |

| C4-Nitro Group | Chemical Reduction | -NH2 | Create a new synthetic handle for further functionalization. |

Computational Chemistry Applications in Design and Prediction

Computational chemistry has become an indispensable tool in modern drug discovery and materials science, enabling the prediction of molecular properties and guiding rational design before committing to costly and time-consuming synthesis.

For this compound, computational approaches can provide deep insights:

Quantum Mechanics (QM): Methods like Density Functional Theory (DFT) can be used to calculate the fundamental electronic properties of the molecule. researchgate.net This includes determining the optimized molecular geometry, calculating the energies of the highest occupied and lowest unoccupied molecular orbitals (HOMO-LUMO), and mapping the molecular electrostatic potential. These calculations are crucial for predicting the compound's reactivity and, importantly, its redox potential, which is directly linked to its biological mechanism of action. nih.govresearchgate.net

Molecular Docking: This technique simulates the binding of a ligand to the active site of a target protein, such as a nitroreductase. nih.govresearchgate.net By predicting the preferred binding pose and calculating a binding energy score, docking can help identify which enzymes are likely to interact with the compound and reveal key interactions (e.g., hydrogen bonds) that stabilize the complex. nih.govijpsjournal.com

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can model the dynamic behavior of the ligand-protein complex over time, providing a more realistic view of the interaction and helping to assess the stability of the predicted binding mode. nih.gov

Quantitative Structure-Activity Relationship (QSAR): By building mathematical models that correlate structural features of a series of related compounds with their biological activities, 3D-QSAR methods like CoMFA and CoMSIA can predict the potency of novel, yet-to-be-synthesized derivatives. nih.gov This allows researchers to prioritize the synthesis of compounds that are most likely to be active.

Table 3: Applications of Computational Chemistry in Nitroimidazole Research

| Technique | Application | Predicted Properties / Insights |

|---|---|---|

| Density Functional Theory (DFT) | Electronic Structure Analysis | Optimized geometry, HOMO-LUMO gap, redox potential, electrostatic potential. researchgate.net |

| Molecular Docking | Ligand-Protein Interaction | Binding mode, binding affinity, key amino acid interactions. nih.govresearchgate.net |

| Molecular Dynamics (MD) | Complex Stability | Stability of binding pose, dynamic behavior in a biological environment. nih.gov |

| QSAR / 3D-QSAR | Activity Prediction | Predicted biological activity (e.g., MIC) for novel derivatives. nih.gov |

| ADMET Prediction | Pharmacokinetics | In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity. ijpsjournal.com |

Q & A

Q. Optimization Tips :

- Monitor reaction progress via TLC or HPLC to isolate intermediates.

- Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) to achieve >95% purity.

Basic Question: How can researchers characterize this compound using spectroscopic and crystallographic methods?

Q. Methodological Answer :

- Spectroscopy :

- X-ray Crystallography :

Q. Example Data :

| Technique | Key Peaks/Parameters | Reference |

|---|---|---|

| ¹H NMR | δ 2.5 (s, 3H, CH₃), δ 7.3–7.5 (m, 5H, Ar-H) | |

| X-ray | Space group P2₁/c, R-factor < 0.05 |

Advanced Question: How can structural contradictions between computational predictions and experimental data (e.g., biological activity) be resolved?

Q. Methodological Answer :

- Docking Studies : Compare binding poses of the compound with target proteins (e.g., enzymes) using software like AutoDock. Adjust force fields to account for nitro group polarization .

- Experimental Validation :

- Perform mutagenesis studies on protein active sites to test predicted interactions.

- Use isothermal titration calorimetry (ITC) to measure binding affinity discrepancies .

Case Study :

In a study on imidazole derivatives, docking suggested strong binding to xanthine oxidase, but in vitro assays showed weak inhibition. Adjusting the protonation state of the nitro group in simulations resolved the discrepancy .

Advanced Question: What strategies are effective for analyzing structure-activity relationships (SAR) of this compound derivatives?

Q. Methodological Answer :

- Substituent Variation : Synthesize analogs with modified phenoxy (e.g., electron-withdrawing groups) or nitro groups (e.g., reduction to amine) to assess electronic effects .

- Biological Assays :

- Test antimicrobial activity via MIC assays against Gram-positive/negative bacteria.

- Evaluate cytotoxicity using MTT assays on mammalian cell lines .

Q. SAR Insights :

- Electron-deficient phenoxy groups enhance antimicrobial activity but increase cytotoxicity.

- Nitro → Amine conversion reduces reactivity but improves solubility .

Advanced Question: How can researchers address challenges in crystallizing this compound for structural analysis?

Q. Methodological Answer :

- Solvent Screening : Use high-throughput vapor diffusion with solvents like ethanol/water or DMSO/ether mixtures.

- Additive Screening : Introduce co-crystallants (e.g., crown ethers) to stabilize π-π interactions between aromatic rings .

- Temperature Gradients : Slow cooling from 40°C to 4°C to promote crystal nucleation .

Q. Example Protocol :

| Parameter | Condition | Outcome |

|---|---|---|

| Solvent | Ethanol/water (7:3) | Needle-shaped crystals |

| Additive | 18-crown-6 | Improved diffraction quality (1.8 Å resolution) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.